2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule with applications in diverse fields, from chemistry to biology. Its structure includes benzooxazole and pyridine moieties, which contribute to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved via the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Step 2: Introduction of the acetamide functionality requires the reaction of the benzo[d]oxazole intermediate with chloroacetic acid or an equivalent reagent under basic conditions.
Step 3: The pyridine ring is then introduced by a nucleophilic substitution reaction using 4-pyridinemethanol and thiophene-3-carboxaldehyde under catalytic conditions.
Industrial Production Methods
On an industrial scale, the production of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves batch processes with precise control over temperature, pH, and solvent composition to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.
Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated for its photophysical properties in materials science.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Examined for its ability to interact with nucleic acids and proteins.
Medicine
Investigated as a lead compound in anti-inflammatory and anti-cancer research.
Industry
Utilized in the development of novel polymers and materials with specific electronic properties.
Explored for its role in catalysis and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other benzooxazole and pyridine derivatives, which may share some structural features but differ in their specific substituents and functional groups.
Benzo[d]oxazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely studied for their pharmacological activities and use in material science.
This compound's uniqueness lies in the combination of its functional groups, enabling a broad range of chemical reactivity and applications.
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Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDTNXKCBPLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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